(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrrolopyrimidine core, and a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group is introduced via an etherification reaction, where a p-tolyl alcohol reacts with a suitable leaving group on the pyrrolidine ring.
Construction of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is formed through a series of condensation reactions involving a pyrrole derivative and a pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyrrolopyrimidine core, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has potential applications as a therapeutic agent. It can be modified to enhance its pharmacokinetic properties and target specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity.
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as uracil and thymine, have comparable structural features.
p-Tolyloxy Derivatives: Compounds containing the p-tolyloxy group, such as p-tolyloxyacetic acid, exhibit similar chemical behavior.
Uniqueness
®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of a pyrrolidine ring, a pyrrolopyrimidine core, and a p-tolyloxy group. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(2R)-2-[(4-methylphenoxy)methyl]pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-4-6-15(7-5-13)23-11-14-3-2-10-22(14)18-16-8-9-19-17(16)20-12-21-18/h4-9,12,14H,2-3,10-11H2,1H3,(H,19,20,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKNULPURLBBF-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCN2C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@H]2CCCN2C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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